1-Kestoheptaose

説明

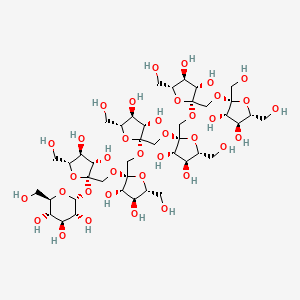

1-Kestoheptaose (CAS# 62512-20-3) is a fructooligosaccharide (FOS) with the molecular formula C₄₂H₇₂O₃₆ and a molecular weight of 1153.00 g/mol . Structurally, it consists of a glucose core linked to six β-D-fructofuranosyl residues via β(2→1) glycosidic bonds, forming a branched heptasaccharide (see structural formula in ). This compound is characterized by high purity (≥98%) and requires storage at -20°C under dry, sealed conditions to maintain stability . Its density is calculated as 1.89±0.1 g/cm³ at 20°C .

1-Kestoheptaose exhibits significant biological relevance, particularly in prebiotic research, due to its resistance to enzymatic hydrolysis in the upper gastrointestinal tract and selective fermentation by beneficial gut microbiota . However, it poses notable safety risks, including acute toxicity (H300: fatal if swallowed) and environmental hazards (H400: highly toxic to aquatic life) .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-14-21(51)28(58)29(59)36(71-14)78-42(35(65)27(57)20(7-49)77-42)13-70-41(34(64)26(56)19(6-48)76-41)12-69-40(33(63)25(55)18(5-47)75-40)11-68-39(32(62)24(54)17(4-46)74-39)10-67-38(31(61)23(53)16(3-45)73-38)9-66-37(8-50)30(60)22(52)15(2-44)72-37/h14-36,43-65H,1-13H2/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29-,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCFLBDDUFAPAQ-LYUODHIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1153.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1-Kestoheptaose can be synthesized through enzymatic processes involving the use of fructosyltransferase enzymes. These enzymes catalyze the transfer of fructose units from sucrose to acceptor molecules, forming fructo-oligosaccharides of varying lengths, including fructoheptasaccharide .

Industrial Production Methods

Industrial production of fructoheptasaccharide typically involves the extraction of inulin from plants such as chicory roots. Inulin is then subjected to partial hydrolysis using specific enzymes to produce a mixture of fructo-oligosaccharides, including fructoheptasaccharide .

化学反応の分析

Types of Reactions

1-Kestoheptaose undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: This reaction involves the conversion of carbonyl groups back to hydroxyl groups.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fructoheptasaccharide can produce keto-derivatives, while reduction can regenerate the original hydroxyl groups .

科学的研究の応用

Food Industry Applications

Nutritional Benefits:

1-Kestoheptaose is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria. It contributes to improved digestive health and enhances nutrient absorption. Studies have shown that the inclusion of 1-kestoheptaose in functional foods can lead to increased bifidobacteria levels in the gut, which are associated with various health benefits such as improved immune function and reduced risk of gastrointestinal disorders .

Sweetener Development:

Due to its sweet taste and low caloric content, 1-kestoheptaose is explored as a sugar substitute in food products. Its use can reduce the overall caloric intake while maintaining sweetness, making it an attractive option for low-calorie and diabetic-friendly products .

Agricultural Applications

Plant Stress Resistance:

Research indicates that 1-kestoheptaose plays a role in enhancing plant tolerance to abiotic stresses such as drought and salinity. For instance, transgenic plants engineered to produce higher levels of fructans, including 1-kestoheptaose, have demonstrated improved stress resilience compared to non-transgenic counterparts . This property is particularly valuable in the context of climate change, where crops face increasing environmental stressors.

Soil Health Improvement:

The application of 1-kestoheptaose in soil can improve microbial activity and enhance soil structure. Its presence fosters a more diverse microbial community, which is essential for nutrient cycling and overall soil health .

Biotechnological Applications

Enzyme Production:

The synthesis of 1-kestoheptaose can be facilitated by specific enzymes such as fructansucrases. These enzymes are produced through recombinant DNA technology using microorganisms like Pichia pastoris or Escherichia coli. The production efficiency of these enzymes is critical for large-scale synthesis of fructooligosaccharides .

Case Study: Enzyme Production via Pichia pastoris

A study demonstrated the successful production of levansucrase in Pichia pastoris, achieving high enzyme activity levels that facilitate the synthesis of 1-kestoheptaose from sucrose. The results indicated that this system could produce up to 23,820 U/L of levansucrase after 120 hours of culture, highlighting its potential for industrial applications .

Health-Related Research

Potential Therapeutic Effects:

Emerging research suggests that 1-kestoheptaose may have beneficial effects on metabolic health by modulating gut microbiota composition and influencing glucose metabolism. Studies indicate that regular consumption may help regulate blood sugar levels and improve insulin sensitivity .

Clinical Trials:

Ongoing clinical trials are investigating the effects of dietary supplementation with fructooligosaccharides like 1-kestoheptaose on various health outcomes, including obesity management and metabolic syndrome prevention. These trials aim to provide robust data on the efficacy and safety of such interventions in human populations .

作用機序

1-Kestoheptaose exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. This, in turn, leads to the production of short-chain fatty acids, which have various health benefits, including improved gut health and enhanced mineral absorption .

類似化合物との比較

Comparison with Similar Compounds

To contextualize 1-Kestoheptaose’s properties, it is compared to structurally and functionally related oligosaccharides, including 1-Kestotriose , Inulin-type FOS , and Galactooligosaccharides (GOS) . Key parameters are summarized in Table 1.

Table 1: Comparative Analysis of 1-Kestoheptaose and Analogous Oligosaccharides

Key Findings from Comparative Studies

Structural Complexity vs. Functionality :

- 1-Kestoheptaose’s elongated chain and branching enhance its resistance to hydrolysis compared to shorter FOS like 1-Kestotriose, prolonging its prebiotic effects in the colon . However, its synthesis is more labor-intensive due to the need for precise enzymatic control of β(2→1) linkages .

- In contrast, inulin-type FOS (e.g., GF₃–GF₉) are more thermally stable but less selective in microbiota modulation .

Safety Profile: 1-Kestoheptaose’s acute oral toxicity (H300) distinguishes it from GRAS-designated FOS and GOS, necessitating stringent handling protocols .

Environmental Impact :

- The compound’s environmental hazard (H400) exceeds that of other oligosaccharides, likely due to its persistence in aquatic systems and inhibition of microbial degradation pathways .

生物活性

1-Kestoheptaose is a fructooligosaccharide (FOS) composed of seven fructose units and is a product of the enzymatic conversion of sucrose. This compound has garnered attention for its potential health benefits, particularly in the realm of gut health and metabolic regulation. Research has indicated that 1-kestoheptaose may possess various biological activities, including prebiotic effects, modulation of gut microbiota, and potential anti-inflammatory properties.

Prebiotic Effects

1-Kestoheptaose acts as a prebiotic, promoting the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli. This effect is crucial for maintaining gut health and enhancing the immune response. Studies have shown that the consumption of fructooligosaccharides leads to increased populations of these beneficial bacteria, which can improve digestion and overall gut function.

Metabolic Regulation

Research indicates that 1-kestoheptaose may play a role in metabolic regulation by influencing glucose metabolism and insulin sensitivity. In animal studies, dietary supplementation with 1-kestoheptaose has been associated with improved glycemic control and reduced body weight gain, suggesting its potential utility in managing conditions such as obesity and type 2 diabetes.

Anti-Inflammatory Properties

Emerging evidence suggests that 1-kestoheptaose may exert anti-inflammatory effects. In vitro studies have demonstrated that this oligosaccharide can inhibit pro-inflammatory cytokine production in immune cells, which could have implications for inflammatory diseases.

Table 1: Summary of Key Studies on 1-Kestoheptaose

1-Kestoheptaose's biological activities are attributed to several mechanisms:

- Fermentation by Gut Microbiota : It is fermented by specific gut bacteria, leading to the production of short-chain fatty acids (SCFAs), which are beneficial for colon health.

- Immune Modulation : By enhancing the growth of beneficial bacteria, it indirectly supports immune function.

- Regulation of Gut Hormones : It may influence the secretion of hormones involved in appetite regulation.

Study on Gut Microbiota Modulation

A study published in Journal of Agricultural and Food Chemistry examined the effects of various fructooligosaccharides, including 1-kestoheptaose, on gut microbiota composition. Results indicated a significant increase in beneficial bacteria populations after dietary intervention with FOS, highlighting its role as a prebiotic.

Clinical Implications

The potential health benefits associated with 1-kestoheptaose suggest its incorporation into functional foods aimed at improving digestive health and metabolic outcomes. Further clinical trials are warranted to explore its efficacy in human populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。